3-bromo-N-methylbenzenesulfonamide
Overview
Description
OSM-S-154 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is part of a series of compounds developed for their activity against various biological targets, particularly in the context of infectious diseases such as malaria.
Preparation Methods
The synthesis of OSM-S-154 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is followed by the introduction of various functional groups to enhance its biological activity. The synthetic route typically involves:
Step 1: Construction of the thienopyrimidine scaffold through a series of condensation reactions.
Step 2: Introduction of halogenated groups to the scaffold.
Step 3: Formation of the final compound through substitution reactions with appropriate amines.
Industrial production methods for OSM-S-154 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
OSM-S-154 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OSM-S-154 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study various chemical reactions and mechanisms.
Biology: Investigated for its potential to inhibit specific enzymes and pathways in biological systems.
Industry: Potential applications in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of OSM-S-154 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the Plasmodium falciparum asparagine tRNA synthetase, which is crucial for protein synthesis in the parasite. This inhibition leads to the disruption of protein translation and activation of the amino acid starvation response .
Comparison with Similar Compounds
OSM-S-154 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures but varying biological activities. Some similar compounds include:
OSM-S-106: Known for its potent activity against Plasmodium falciparum.
OSM-S-137: Another compound in the series with modifications to the amine group.
Compared to these compounds, OSM-S-154 is unique in its specific substitutions and functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSNSICXRVZAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428431 | |
Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-79-1 | |
Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-N-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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